4-Acetamidobenzenesulfinic acid

Übersicht

Beschreibung

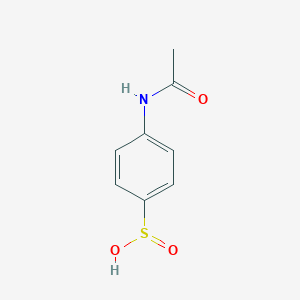

4-Acetamidobenzenesulfinic acid is an organic compound with the molecular formula C8H9NO3S. It is known for its role as an intermediate in various chemical reactions and its applications in different fields such as chemistry, biology, and industry. The compound is characterized by the presence of an acetamido group and a sulfinic acid group attached to a benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 4-acetamidobenzenesulfinic acid involves the reaction of acetanilide with sulfur dioxide in the presence of ionic liquids. Ionic liquids act as both solvents and catalysts in this reaction. The optimal reaction conditions include a temperature of 90°C and a reaction time of 4 hours. The molar ratio of triethylamine hydrochloride to aluminum chloride is maintained at 0.55:1.00 .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved through a similar process, but on a larger scale. The use of ionic liquids as catalysts is advantageous due to their excellent solvent properties and catalytic activity, which enhance the efficiency of the reaction .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Acetamidobenzenesulfinic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form corresponding amines.

Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Synthesis of Dyes

One of the primary applications of 4-acetamidobenzenesulfinic acid is in the synthesis of monoazo anionic dyes . These dyes are widely used in textiles and other materials due to their vibrant colors and stability. The compound acts as a diazo coupling agent, facilitating the formation of azo compounds which are integral to dye chemistry .

Analytical Chemistry

This compound is utilized in quantitative analysis methods, particularly for determining nitrate and nitrite ions through diazonium coupling reactions. This process involves the reaction of the compound with N-(1-Naphthyl)ethylenediamine, resulting in an azo dye whose color intensity correlates with the concentration of nitrate or nitrite ions present. This method is valuable for environmental monitoring and quality control in water samples .

Biomedical Applications

Recent studies have highlighted potential biomedical applications for this compound:

- Corrosion Inhibition : Research indicates that derivatives of this compound may serve as effective corrosion inhibitors for copper, showcasing its potential use in protecting metal surfaces in various industrial applications .

- Pharmaceutical Intermediates : The compound is used as a building block for synthesizing various pharmaceuticals, including sulfa drugs that have antibacterial properties. Its ability to form stable complexes with metal ions can be exploited in drug design and development .

Environmental Chemistry

The compound's derivatives are also studied for their environmental impact, particularly in assessing pollution levels from azo dyes. The degradation products of these dyes can be analyzed using this compound as a standard reference material in combustion analysis .

Table 1: Summary of Applications

Wirkmechanismus

The mechanism of action of 4-acetamidobenzenesulfinic acid involves its interaction with molecular targets and pathways. The sulfinic acid group can participate in redox reactions, influencing the oxidative state of other molecules. The acetamido group can form hydrogen bonds and interact with biological macromolecules, affecting their structure and function .

Vergleich Mit ähnlichen Verbindungen

4-Acetamidobenzenesulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfinic acid group.

4-Aminobenzenesulfonic acid: Contains an amino group instead of an acetamido group.

4-Hydroxybenzenesulfonic acid: Features a hydroxyl group instead of an acetamido group

Uniqueness: 4-Acetamidobenzenesulfinic acid is unique due to the presence of both an acetamido group and a sulfinic acid group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in various chemical syntheses and applications .

Biologische Aktivität

4-Acetamidobenzenesulfinic acid, also known as 4-acetamido-2-aminobenzenesulfonic acid, is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is . It features a sulfonamide group, which is known for its biological activity. The compound's structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial properties. A study conducted by Gupta et al. (2019) demonstrated that compounds derived from 4-acetamido-3-(benzylideneamino)benzoic acid showed inhibitory effects against microbial neuraminidase, suggesting potential applications in treating infections caused by pathogenic microorganisms .

Anti-inflammatory Effects

Sulfonamides are also recognized for their anti-inflammatory properties. The ability of this compound to inhibit pro-inflammatory cytokines has been observed in various studies, indicating its potential use in managing inflammatory diseases .

Cardiovascular Effects

The compound has been shown to affect cardiovascular parameters. Research suggests that certain sulfonamide derivatives can act as calcium channel blockers, leading to decreased perfusion pressure and coronary resistance. This mechanism may provide therapeutic benefits in conditions such as hypertension .

Calcium Channel Inhibition

Studies have indicated that this compound may interact with calcium channels, leading to vasodilation and reduced blood pressure. Theoretical docking studies suggest that this compound can bind to specific amino acid residues in calcium channel proteins, enhancing its potential as an antihypertensive agent .

Interaction with Enzymatic Pathways

The compound's interaction with cytochrome P450 enzymes has been evaluated using computational models. Results indicate that it may not significantly interact with these metabolic pathways, suggesting alternative metabolism routes which could influence its pharmacokinetic profile .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability. Theoretical models predict that the compound exhibits favorable absorption and distribution characteristics, although empirical studies are needed to confirm these findings .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Gupta et al. (2019) | Demonstrated antimicrobial activity against neuraminidase enzymes. |

| Shao et al. (2012); Zhang et al. (2015) | Highlighted calcium channel inhibition properties leading to reduced perfusion pressure. |

| Ratish et al. (2009) | Reported anti-inflammatory effects through cytokine inhibition. |

Eigenschaften

IUPAC Name |

4-acetamidobenzenesulfinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-6(10)9-7-2-4-8(5-3-7)13(11)12/h2-5H,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDQNDKBOOVXRTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10328580 | |

| Record name | 4-acetamidobenzenesulfinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

710-24-7 | |

| Record name | 4-acetamidobenzenesulfinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Acetylamino)benzenesulfinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-acetamidobenzenesulfinic acid in the synthesis of 4-(2-hydroxylethylsulfonyl)acetanilide?

A1: this compound serves as a key intermediate in the two-step synthesis of 4-(2-hydroxylethylsulfonyl)acetanilide. [] The process involves first synthesizing this compound from 4-acetamidobenzenesulfonyl chloride, followed by its reaction with chloroethanol to yield the final product. This method is advantageous due to its simplicity, cost-effectiveness, and high yield of over 90% with high purity. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.